Cas no 438-60-8 (methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine)

438-60-8 structure
Nome del prodotto:methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine
methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- protriptyline
- 3-(dibenzo(a,d)cyclohepten-5-yl)propylmethylamine
- 5-(3-Methylaminopropyl)-5H-Dibenzo[a,d]cycloheptene
- 5H-Dibenzo[a,d]cycloheptene-5-propylamine,N-methyl
- Amimetilina
- DIBENZO(A,D)CYCLOHEPTENE-5-PROPYLAMINE,N-METHYL
- N-methyl-5H-dibenzo(a,d)cycloheptene-5-propanamine
- N-Methyl-5H-dibenzo[a,d]cycloheptene-5-propylamine
- proptriptyline
- Protriptylin
- Protryptyline
- Triptil
- Vivactil
- methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine
- NCGC00015851-01
- AB00489964_10
- NCGC00024439-03
- BSPBio_000840
- Protriptylinum [INN-Latin]
- EINECS 207-119-9
- 3-(5H-dibenzo(a,d)(7)annulen-5-yl)-N-methylpropan-1-amine
- N-Methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine
- NCGC00015851-06
- MK-240
- PROTRIPTYLINE [INN]
- Prestwick1_000930
- C07408
- 4NDU154T12
- Lopac-P-8813
- Q408432
- BRN 2217411
- SDCCGSBI-0050947.P003
- Prestwick2_000930
- 3-(11H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yl)-N-methylpropan-1-amine
- AC-15971
- 5H-Dibenzo(a,d)cycloheptene-5-propylamine, N-methyl-
- Protriptyline [INN:BAN]
- N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine
- NCGC00015851-05
- 5H-Dibenzo[a, d]cycloheptene-5-propanamine, N-methyl-, hydrochloride
- UNII-4NDU154T12
- CCG-205054
- DB00344
- BDBM50176062
- CHEMBL668
- CHEBI:8597
- PROTRIPTYLINE [WHO-DD]
- L000913
- N-METHYL-5H-DIBENZO
- SCHEMBL34267
- CAS-1225-55-4
- 5H-Dibenzo(a,d)cycloheptene-5-propanamine, N-methyl-
- BIDD:PXR0157
- 5H-Dibenzo[a,d]cycloheptene-5-propanamine, N-methyl-
- N-Methyl-5H-dibenzo(a,d)cycloheptene-5-propylamine
- Protriptylinum (INN-Latin)
- Protriptilina (INN-Spanish)
- D08447
- methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine
- N06AA11
- PROTRIPTYLINE [HSDB]
- NCGC00015851-03
- 5H-Dibenzo[a,d]cycloheptene-5-propylamine, N-methyl-
- HSDB 3391
- NCGC00015851-07
- SPBio_003019
- NCGC00015851-02
- 3-(5H-dibenzo[a,d][7]annulen-5-yl)-N-methylpropan-1-amine
- PROTRIPTYLINE [VANDF]
- Vivactyl
- NS00009004
- PROTRYPTYLINE HYDROCHLORIDE
- PDSP1_001390
- 438-60-8
- Prestwick0_000930
- Vivactil (Salt/Mix)
- 5-(3-Methylaminopropyl)-5H-dibenzo(a,d)cycloheptene
- N-3-(5H-Dibenzo(a,d)cyclohepten-5-yl)propyl-N-methylamine
- Protriptilina [INN-Spanish]
- NCGC00015851-04
- SBI-0050947.P002
- AKOS015962184
- Concordin (Salt/Mix)
- methyl(3-{tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl}propyl)amine
- 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-N-methyl-1-propanamine
- GTPL7285
- 3-(11H-dibenzo[[?],[?]][7]annulen-11-yl)-N-methyl-propan-1-amine
- BRD-K42098891-003-03-1
- DTXSID0023535
- PROTRIPTYLINE [MI]
- BPBio1_000924
- NCGC00015851-15
- HY-B0949A
- DTXCID203535
- Protriptilina
- AB00489964
- 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-N-methyl-1-propanamine #
- Protriptyline (INN)
- Prestwick3_000930
- Lopac0_000974
- EN300-18552820
- Protriptylinum
- 3-(5H-dibenzo(a,d)cyclohepten-5-yl)-N-methyl-1-propanamine
- 7-(3-Methylaminopropyl)-1,2:5,6-dibenzocycloheptatriene
- CS-0013761
- MK 240
- PDSP2_001374
- BRD-K42098891-003-20-5
- DA-77173
-
- Inchi: InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3
- Chiave InChI: BWPIARFWQZKAIA-UHFFFAOYSA-N
- Sorrisi: CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C31
Proprietà calcolate
- Massa esatta: 263.16700
- Massa monoisotopica: 263.167
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 296
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12A^2
- XLogP3: 4.4
Proprietà sperimentali
- Densità: 0.9076 (rough estimate)
- Punto di ebollizione: 396.62°C (rough estimate)
- Punto di infiammabilità: 198.3 °C
- Indice di rifrazione: 1.7500 (estimate)
- PSA: 12.03000
- LogP: 4.69280
- pka: 8.2(at 25℃)
methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine Informazioni sulla sicurezza
methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine Dati doganali
- CODICE SA:2921499090
- Dati doganali:
Codice doganale cinese:
2921499090Panoramica:
2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18552820-0.05g |
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine |
438-60-8 | 0.05g |
$2755.0 | 2023-09-18 |
methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine Letteratura correlata
-
1. A nuclear magnetic resonance investigation of complex formation between imipramine and related psychotropic drugs with benzyl alcohol and other aromatic solutesR. J. Abraham,K. Lewtas,W. A. Thomas J. Chem. Soc. Perkin Trans. 2 1977 1964
-
Maria E. Georgiou,Michael A. Koupparis,Constantinos A. Georgiou Analyst 1999 124 391
-
R. W. Frei,I. D. Watson,M. J. Stewart,L. F. Prescott,I. S. King,Lindsey Brown,M. Balali,P. I. Adriaenssens,P. F. Dixon,P. Lukha,N. R. Scott,C. K. Lim Proc. Anal. Div. Chem. Soc. 1979 16 289
-
Golaleh Sheykhaghaei,Moayad Hosaini Sadr,Davood Setamdideh,Awat Alipouramjad Anal. Methods 2016 8 2413
-
Peter A. Mason,Kathryn M. Rowan,Brian Law,Anthony C. Moffat,Edward A. Kilner,Leslie A. King Analyst 1984 109 1213
438-60-8 (methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine) Prodotti correlati
- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)
- 2227919-07-3((2R)-4-(5-methyl-1,2-oxazol-4-yl)butan-2-ol)
- 2224259-96-3(N-(2-Cyano-3-methylbutan-2-yl)-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide)
- 2034453-11-5(N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide)
- 1806315-50-3(5-Nitro-2-phenylisonicotinonitrile)
- 1396759-55-9(Benzamide, N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methoxy-)
- 1315367-89-5(2-Bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide)
- 1562343-70-7(5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride)
- 2377608-26-7(4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid)
- 2228481-05-6(2-3-(methoxymethyl)furan-2-yl-2-methylpropan-1-amine)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
